

# An In-depth Technical Guide to the Discovery and Chemical Structure of AU1235

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AU1235  |           |
| Cat. No.:            | B560632 | Get Quote |

This technical guide provides a comprehensive overview of the adamantyl urea compound **AU1235**, a potent inhibitor of Mycobacterium tuberculosis. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, chemical properties, mechanism of action, and the experimental protocols used for its characterization.

### **Discovery and Chemical Profile**

**AU1235** was identified through phenotypic screening of a chemical library for compounds with bactericidal activity against Mycobacterium tuberculosis H37Rv.[1][2] It belongs to the adamantyl urea class of compounds and is chemically defined as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea.[1][2]

#### Chemical Structure:

• Systematic Name: 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea

Molecular Formula: C<sub>17</sub>H<sub>19</sub>F<sub>3</sub>N<sub>2</sub>O[3][4]

Molecular Weight: 324.34 g/mol [3][5]

CAS Number: 1338780-86-1[4][6]



# Mechanism of Action: Inhibition of Mycolic Acid Transport

**AU1235** exerts its potent antimycobacterial effect by targeting the essential inner membrane transporter MmpL3.[4][5][6] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic space.[4][6][7] Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier and contributing to the virulence of the pathogen.[1][5]

By inhibiting MmpL3, **AU1235** effectively blocks the transport of TMM, leading to a halt in the synthesis of the mycolic acid layer of the cell wall.[1][3] This disruption of cell wall biosynthesis is bactericidal to actively replicating Mycobacterium tuberculosis.[1][2] Notably, **AU1235** does not inhibit the biosynthesis of mycolic acids themselves but specifically targets their transport.

[3] Spontaneous resistant mutants to **AU1235** have shown mutations in the mmpL3 gene, further confirming it as the primary target.[1]

## **Quantitative Data**

The antimycobacterial activity of **AU1235** has been quantified against various mycobacterial species and strains, including multidrug-resistant (MDR) isolates of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for its potency.



| Strain/Species                           | Resistance Profile                                                                                  | MIC (μg/mL) | MIC (μM) |
|------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------|----------|
| Mycobacterium<br>tuberculosis H37Rv      | Drug-susceptible                                                                                    | 0.1         | 0.3      |
| MDR Clinical Isolates of M. tuberculosis | Resistant to isoniazid, rifampicin, pyrazinamide, streptomycin, fluoroquinolones, and/or ethambutol | ~0.1        | ~0.3     |
| Mycobacterium bovis<br>BCG               | -                                                                                                   | ~0.1        | ~0.3     |
| Mycobacterium smegmatis                  | -                                                                                                   | 3.2 - 6.4   | -        |
| Mycobacterium fortuitum                  | -                                                                                                   | 3.2 - 6.4   | -        |

Data compiled from multiple sources.[1][3][6][8]

# **Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)**

The following is a detailed protocol for a standard broth microdilution MIC assay for Mycobacterium tuberculosis.

#### Materials:

- Mycobacterium tuberculosis strain of interest
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- AU1235 stock solution (e.g., 10 mg/mL in DMSO)



- Sterile 96-well microtiter plates
- Multichannel pipette
- Incubator at 37°C

#### Procedure:

- Preparation of Bacterial Inoculum:
  - Culture the M. tuberculosis strain in 7H9-OADC-Tween 80 broth to mid-log phase (OD600 of 0.4-0.6).
  - Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately  $1-2 \times 10^7$  CFU/mL.
  - Dilute the adjusted suspension 1:20 in fresh 7H9-OADC-Tween 80 broth to obtain a final inoculum of 5 x 10<sup>5</sup> CFU/mL.
- · Preparation of Drug Dilutions:
  - Prepare a series of twofold dilutions of the AU1235 stock solution in 7H9-OADC-Tween 80 broth in the wells of a 96-well plate. The final volume in each well should be 100 μL. The concentration range should typically span from 64 μg/mL to 0.06 μg/mL.
  - Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control (sterility control).
- Inoculation:
  - $\circ$  Add 100  $\mu$ L of the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well. The final volume in these wells will be 200  $\mu$ L.
  - Do not add bacteria to the negative control well.
- Incubation:



- Seal the microtiter plate with a breathable membrane or place it in a secondary container to prevent evaporation and contamination.
- Incubate the plate at 37°C for 7-14 days.
- Reading the MIC:
  - The MIC is defined as the lowest concentration of AU1235 that results in a complete inhibition of visible bacterial growth. This can be assessed visually or by using a growth indicator such as resazurin.

## **Metabolic Labeling to Assess Mycolic Acid Transport**

This protocol describes a standard metabolic labeling experiment to investigate the effect of **AU1235** on mycolic acid transport in Mycobacterium tuberculosis.

#### Materials:

- Mycobacterium tuberculosis strain of interest
- Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
- AU1235
- [14C]-acetic acid (radiolabeled precursor)
- Solvents for lipid extraction (e.g., chloroform/methanol mixture)
- Thin-layer chromatography (TLC) plates and developing chamber
- Phosphorimager or autoradiography film

#### Procedure:

- Bacterial Culture and Treatment:
  - Grow M. tuberculosis in 7H9-OADC-Tween 80 broth to mid-log phase.



- Aliquot the culture into several flasks. Treat the cultures with varying concentrations of AU1235 (e.g., 0.5x, 1x, 5x MIC). Include an untreated control.
- Incubate the cultures for a defined period (e.g., 24 hours) at 37°C.

#### Radiolabeling:

- Add [14C]-acetic acid to each culture flask. Acetic acid serves as a precursor for fatty acid and mycolic acid biosynthesis.
- Continue to incubate the cultures for an additional period (e.g., 8-24 hours) to allow for the incorporation of the radiolabel.

#### · Lipid Extraction:

- Harvest the bacterial cells by centrifugation.
- Wash the cell pellets with a suitable buffer to remove unincorporated radiolabel.
- Extract the total lipids from the cell pellets using a mixture of chloroform and methanol (e.g., 2:1 v/v).

#### Analysis of Lipids by TLC:

- Spot the extracted lipid samples onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system to separate the different lipid species (e.g., trehalose dimycolate (TDM) and trehalose monomycolate (TMM)).
- Dry the TLC plate.

#### Detection and Quantification:

- Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.
- Quantify the intensity of the spots corresponding to TMM and TDM. A hallmark of MmpL3 inhibition is the accumulation of TMM and a decrease in TDM.

# Visualizations Mycolic Acid Transport Pathway and Inhibition by AU1235



Click to download full resolution via product page

Caption: Mycolic acid transport pathway in M. tuberculosis and the inhibitory action of **AU1235** on the MmpL3 transporter.

# **Experimental Workflow for Antibacterial Drug Discovery** and Characterization





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. Mycobacterium tuberculosis Proteins Involved in Mycolic Acid Synthesis and Transport Localize Dynamically to the Old Growing Pole and Septum | PLOS One [journals.plos.org]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 8. AU1235 | Antibacterial | TargetMol [targetmol.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Chemical Structure of AU1235]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560632#discovery-and-chemical-structure-of-au1235]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com